N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide
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Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the thiazole derivative with 4-(propan-2-yloxy)benzoic acid under appropriate conditions.
Chemical Reactions Analysis
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and benzamide moiety.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide can be compared with other thiazole derivatives:
Similar Compounds: Examples include N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides and other 2,4-disubstituted thiazoles.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-14(2)25-19-10-8-16(9-11-19)20(24)22-12-18-13-26-21(23-18)17-6-4-15(3)5-7-17/h4-11,13-14H,12H2,1-3H3,(H,22,24) |
InChI Key |
KCDZWGFJRUTJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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